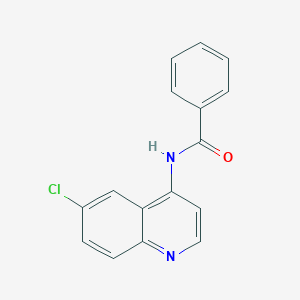

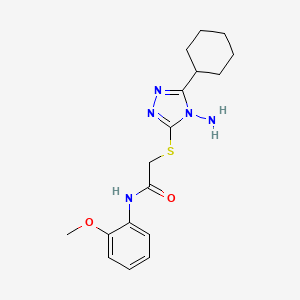

![molecular formula C13H21NO3 B2772780 Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate CAS No. 2097921-29-2](/img/structure/B2772780.png)

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. MMB belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known synthetic cannabinoid JWH-018.

科学的研究の応用

Synthesis of β-and γ-lactams

1-Carbamoyl-1-methylcyclohexa-2,5-dienes were found to produce corresponding delocalised radicals that underwent cyclisations to form moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, showcasing its role in the synthesis of lactams with potential pharmacological applications (Bella, Jackson, & Walton, 2004).

Inhibition of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, key in the biosynthesis of mycobacterial mycolic acids, when substituted with its cyclopropene analogue (a similar structure to Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate), acted as an inhibitor of mycolic acid biosynthesis. This highlights its potential application in targeting bacterial cell wall synthesis and combating mycobacterial infections (Hartmann et al., 1994).

Synthesis of Novel Chiral Butanoate Esters

Exploration into ester derivatives of biologically active alcohols for insect pest control revealed the synthesis of all existing stereoisomers of ethyl N-{2-[4-(2-butanoyloxycyclohexyl)methyl]phenoxy}ethyl carbamate. These findings are important for the development of insect hormonogenic compounds, indicating the compound's role in environmentally friendly pest management solutions (Wimmer et al., 2007).

Bioactivation and Detoxification Studies

The metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), derived from the tobacco-specific nitrosamine NNK, undergoes enantiomeric processing which might be species-dependent. This research provides insights into the metabolic pathways of tobacco-specific carcinogens, which are crucial for understanding mechanisms underlying tobacco-related cancers and for developing potential therapeutic interventions (Hecht, Spratt, & Trushin, 2000).

特性

IUPAC Name |

methyl 5-[(4-methylidenecyclohexyl)amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17-2/h11H,1,3-9H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQMVOBTMBAFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)NC1CCC(=C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

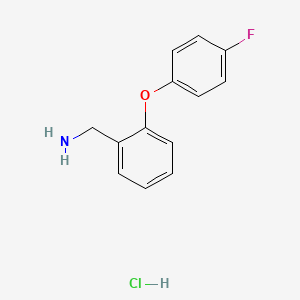

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)

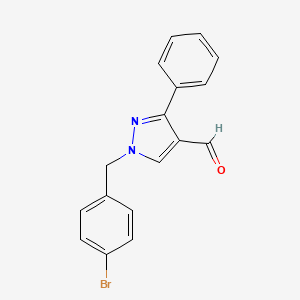

![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)

![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)

![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)